N-Isopropylindoline-4-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
1706436-20-5 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-propan-2-yl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-8(2)14-12(15)10-4-3-5-11-9(10)6-7-13-11/h3-5,8,13H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
VLIDSSXTBORQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C2CCNC2=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Isopropylindoline 4 Carboxamide and Its Analogues
Strategies for Indoline (B122111) Core Construction
The indoline ring system, a saturated analog of indole (B1671886), is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals. nih.govnortheastern.educhemenu.com Its synthesis is a key challenge that has been addressed through various innovative strategies, broadly categorized into cyclization and annulation reactions. The specific challenge in synthesizing the precursor for N-Isopropylindoline-4-carboxamide lies in achieving substitution at the 4-position of the bicyclic structure.
Cyclization Reactions and Annulation Approaches
The formation of the indoline core often proceeds via the synthesis of an indole precursor, which is subsequently reduced. nih.gov Classic methods like the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, can be adapted for this purpose, although controlling regioselectivity for 4-substituted products can be challenging. thieme-connect.com
Modern synthetic chemistry offers more direct and versatile routes. Transition-metal catalysis, particularly with palladium and copper, has become a powerful tool. organic-chemistry.orgbohrium.comresearchgate.net Palladium-catalyzed reactions, for instance, can facilitate the cyclization of N-aryl imines, derived from readily available anilines and ketones, to form the indole ring through an oxidative linkage of C-H bonds. organic-chemistry.org Similarly, copper-catalyzed annulation reactions using various nitrogen-containing substrates like anilines, o-alkynylanilines, or o-alkynylnitroarenes provide efficient pathways to functionalized indoles. bohrium.comresearchgate.net
Annulation strategies represent another major approach, building the fused ring system in a single transformative step. These can involve:
[4+2] Cycloadditions (Diels-Alder type reactions): Inverse-electron-demand aza-Diels-Alder reactions can be used to construct fused heterocyclic systems. For example, aza-ortho-quinone methides can react with suitable dienophiles to create complex scaffolds that can lead to indolines. acs.org
[4+1] Annulations: The reaction of o-sulfonamido aldimines with sulfur ylides has been developed as a formal [4+1] cycloaddition to efficiently produce 2,3-disubstituted indoline derivatives. rsc.org A visible-light-driven [4+1] annulation between alkyl aryl tertiary amines and diazoesters also provides access to functionalized indolines. acs.org
Cascade Reactions: One-pot cascade reactions, such as a nitrogen-interrupted halo-Prins/halo-Nazarov coupling, can assemble complex cyclopenta[b]indolines from simple enynes and carbonyl partners, demonstrating the power of tandem processes in building the core structure. nih.gov
Table 1: Comparison of Selected Indoline Core Construction Strategies
| Method | Key Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cyclization | N-Aryl Imines | Pd catalyst, O2 (oxidant) | Atom-economic, mild conditions, tolerates a broad range of functional groups. | organic-chemistry.org |
| Copper-Catalyzed Annulation | o-Alkynylanilines, Anilines | Cu catalyst | Cost-effective, low toxicity, high catalytic activity for various N-containing substrates. | bohrium.comresearchgate.net |
| [4+1] Annulation | o-Sulfonamido aldimines, Sulfur ylides | Base | High efficiency and diastereoselectivity for 2,3-disubstituted indolines. | rsc.org |
| Dearomatization/Cycloaddition | Indoles, Diaza-1,3-dienes | Zn(II) catalyst | Converts simple indoles into complex, stereochemically rich polycyclic indolines. | nih.govacs.org |
Stereoselective Synthesis of Indoline Scaffolds
Creating specific stereoisomers is crucial in medicinal chemistry, and several methods have been developed for the stereoselective synthesis of the indoline framework. These approaches often focus on controlling the stereochemistry at the C2 and C3 positions.
One powerful strategy is the dearomatization of indoles via cycloaddition reactions. nih.govacs.org For instance, the Zn(II)-catalyzed divergent formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes can produce structurally complex and stereochemically defined polycyclic indoline frameworks. The reaction pathway can be guided by the substituents on the indole substrate. nih.gov
Catalytic asymmetric methods are also prominent. The reaction of substituted 3H-indoles with a Brønsted acid in the presence of a chiral nonmetallic catalyst can yield highly substituted indolines with excellent yields and high enantiomeric excess (ee) values. nih.gov Furthermore, the nitrogen-interrupted Nazarov cyclization has been shown to be a powerful method for the stereocontrolled synthesis of sp3-rich N-heterocycles, including functionalized cyclopenta[b]indolines with up to four contiguous stereocenters. nih.gov
Formation of the 4-Carboxamide Linkage
The synthesis of the target molecule requires the formation of an amide bond at the 4-position of the indoline ring. This is typically achieved by coupling indoline-4-carboxylic acid with isopropylamine. The efficiency of this transformation is highly dependent on the choice of coupling agents and reaction conditions.
Amidation Reagents and Reaction Conditions
A vast array of amidation (or peptide coupling) reagents has been developed to facilitate the formation of the amide bond, which can be a kinetically and thermodynamically challenging process. These reagents work by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), N,N'-dicyclohexylcarbodiimide (DCC), and N,N'-diisopropylcarbodiimide (DIC). rsc.organalis.com.my These are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which can suppress side reactions and minimize racemization. nih.govnih.gov
Other classes of highly efficient coupling reagents include:
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) are known for their high reactivity and are frequently employed in the synthesis of complex amides. nih.govacs.org
Phosphonium Salts: BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective activators.
Other Reagents: Novel methods continue to be developed, such as the use of methyltrimethoxysilane (B3422404) (MTM), an inexpensive and safe reagent for direct amidation that simplifies product purification. acs.org
The choice of solvent (e.g., dichloromethane (B109758) (DCM), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF)) and base (e.g., diisopropylethylamine (DIPEA), triethylamine (B128534) (TEA)) also plays a critical role in the reaction's success. analis.com.mynih.gov
Optimization of Carboxamide Coupling Yields
Achieving high yields in amide coupling reactions, especially with challenging substrates like sterically hindered amines or electron-poor carboxylic acids, often requires systematic optimization of reaction parameters.
A systematic study on optimizing amide bond formation identified a combination of EDC, HOAt, and DIPEA as a highly effective method, providing excellent conversion for a wide range of carboxylic acids and amines. nih.gov The study highlighted that other common reagents like TBTU or HATU could be less effective for certain substrates.
Key parameters for optimization include:
Reagent Stoichiometry: The molar ratios of the carboxylic acid, amine, coupling reagent, and any additives are critical. For instance, an optimized protocol for the N-amidation of cinnamic acid found a 1:1:1.5 molar ratio of acid:amine:EDC to be optimal. analis.com.my
Temperature: Reaction temperature can significantly influence the rate and yield. While many couplings proceed at room temperature, heating can sometimes improve yields, though it may also increase side reactions. A study found 60°C to be the optimal temperature for a specific EDC-mediated coupling in THF. analis.com.my
Solvent Choice: The solvent can affect the solubility of reactants and intermediates. Anhydrous solvents are typically preferred to prevent hydrolysis of the activated acid. analis.com.my
pH Control: For carbodiimide-mediated reactions, the pH is a crucial factor, as the mechanism involves protonation and deprotonation steps. The optimal pH often represents a compromise to ensure sufficient concentrations of both the protonated coupling agent and the deprotonated carboxylic acid. nih.gov
Table 2: Effect of Coupling Reagent Combinations on Amide Formation
| Coupling System | Typical Conditions | Advantages | Potential Drawbacks | Reference |
|---|---|---|---|---|
| EDC/HOBt | DCM or DMF, RT | Widely used, cost-effective, water-soluble byproduct. | Can be less effective for hindered substrates; HOBt has safety concerns. | rsc.org |
| EDC/sulfo-NHS | Aqueous/organic mixtures | Good for aqueous-based couplings, high conversion for many substrates. | May fail for certain challenging acids. | nih.gov |
| EDC/HOAt/DIPEA | DMF, RT | Superior performance for a broad range of substrates, including difficult ones. | Requires careful control of stoichiometry. | nih.gov |
| HATU/DIPEA | DMF, RT | Very rapid and efficient, especially for peptide synthesis. | Higher cost, can be less effective than EDC/HOAt for some non-peptide couplings. | nih.gov |
| Methyltrimethoxysilane (MTM) | Heating, neat or in solvent | Inexpensive, simple workup, low process mass intensity. | Requires elevated temperatures. | acs.org |
Introduction of the N-Isopropyl Substituent
The final step in the synthesis of this compound is the introduction of the isopropyl group onto the indoline nitrogen. This N-alkylation can theoretically be performed at different stages of the synthesis: on the indoline-4-carboxylic acid intermediate before amidation, or on the indoline-4-carboxamide after the amide bond is formed.
The most common method for this transformation is a nucleophilic substitution reaction. The indoline nitrogen acts as a nucleophile, attacking an isopropyl electrophile such as 2-bromopropane (B125204) or isopropyl iodide. The reaction is typically carried out in the presence of a base to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). nih.gov The choice of solvent, such as DMF or acetonitrile (B52724) (ACN), is also important for the reaction's efficiency.
In some synthetic routes, the N-substituent is introduced early in the process. For example, if starting from an appropriately substituted aniline, the isopropyl group may already be in place before the cyclization reaction to form the indoline ring. However, direct alkylation of the heterocyclic core is a more convergent and flexible approach. For instance, in the synthesis of related indole-2-carboxamide analogs, N-alkylation of the indole ester was achieved using an alkyl halide and a base like K₂CO₃ in DMF at elevated temperatures. nih.gov A similar strategy would be directly applicable to the indoline-4-carboxamide or its ester precursor.
Alkylation and Reductive Amination Protocols
Direct N-Alkylation:
A primary route for synthesizing this compound is the direct N-alkylation of the parent indoline-4-carboxamide scaffold. This method involves the reaction of the secondary amine of the indoline ring with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. The reaction typically proceeds via an SN2 mechanism. youtube.com A base is required to deprotonate the indoline nitrogen, rendering it a more potent nucleophile. youtube.com Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. youtube.comnih.gov While effective, direct alkylation can sometimes lead to over-alkylation, although this is less of a concern with secondary amines compared to primary amines. masterorganicchemistry.com
Reductive Amination:
Reductive amination, also known as reductive alkylation, presents a highly efficient and controlled alternative for the synthesis of this compound. wikipedia.org This one-pot reaction involves treating the starting material, indoline-4-carboxamide, with acetone (B3395972) in the presence of a reducing agent. libretexts.org The reaction proceeds through the initial formation of an iminium ion intermediate, which is then immediately reduced to the target N-isopropyl amine. youtube.com
A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are the reagents of choice for this transformation. masterorganicchemistry.comwikipedia.org NaBH(OAc)₃ is often preferred due to its lower toxicity and the avoidance of cyanide byproducts. masterorganicchemistry.com The reaction is typically carried out in solvents like methanol, ethanol, or dichloromethane under slightly acidic conditions to facilitate imine formation. youtube.com
Table 1: Comparison of Synthetic Protocols for this compound
| Feature | Direct N-Alkylation | Reductive Amination |
|---|---|---|
| Starting Materials | Indoline-4-carboxamide, Isopropyl halide (e.g., 2-bromopropane) | Indoline-4-carboxamide, Acetone |
| Key Reagents | Base (e.g., NaH, K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) |
| Solvents | DMF, Acetonitrile | Methanol, Dichloromethane, 1,2-Dichloroethane |
| Mechanism | SN2 Nucleophilic Substitution youtube.com | Imine/Iminium Formation followed by Reduction youtube.com |
| Advantages | Straightforward concept | High selectivity, mild conditions, avoids over-alkylation masterorganicchemistry.comwikipedia.org |
| Disadvantages | Potential for over-alkylation, use of strong bases masterorganicchemistry.com | Requires careful pH control for optimal imine formation wikipedia.org |
Advanced Synthetic Transformations for Derivative Generation
The indoline-4-carboxamide scaffold is a versatile platform for creating a library of derivatives through various synthetic transformations.
Functional Group Interconversions on the Indoline-4-carboxamide Scaffold
Functional group interconversion (FGI) is a cornerstone of medicinal chemistry, allowing for the systematic modification of a lead compound to explore structure-activity relationships (SAR). solubilityofthings.com The this compound structure offers several sites for such modifications.
Modifications of the Carboxamide Group: The amide functionality itself can be a target for derivatization.
Hydrolysis: The carboxamide can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid serves as a versatile intermediate for generating other amide analogues by coupling it with different amines using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). nih.gov
Reduction: The amide can be reduced to an amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Modifications on the Aromatic Ring: The benzene (B151609) portion of the indoline ring is amenable to electrophilic aromatic substitution reactions, although the activating nature of the amino group and the directing effects of existing substituents must be considered.
Halogenation: Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms (Br, Cl) onto the aromatic ring, typically at positions ortho or para to the activating nitrogen group (e.g., the 5- or 7-position).
Nitration: Introduction of a nitro group (NO₂) can be achieved using nitrating agents. The nitro group can then be reduced to an amino group, which can be further derivatized. nih.gov
These transformations allow for the synthesis of a diverse range of analogues, enabling the fine-tuning of the molecule's properties. nih.gov
Analytical and Spectroscopic Characterization Methods for Synthesized Compounds
The structural confirmation and purity assessment of this compound and its derivatives rely on a standard suite of analytical and spectroscopic techniques. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
¹H NMR: Would confirm the presence of the isopropyl group (a characteristic doublet and septet), aromatic protons on the indoline ring, and the protons of the indoline core. The integration of signals would correspond to the number of protons in each environment. acs.org
¹³C NMR: Would show distinct signals for the carbonyl carbon of the amide, the carbons of the isopropyl group, and the carbons of the bicyclic indoline structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to determine the exact molecular weight of the compound, confirming its elemental composition. researchgate.net The fragmentation pattern can also provide structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. researchgate.net Characteristic absorption bands would be expected for the N-H stretch (if any residual starting material is present), C-H stretches (aromatic and aliphatic), the C=O stretch of the amide group (typically around 1650-1680 cm⁻¹), and C-N stretches.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR | Doublet (~1.2 ppm, 6H), Septet (~3.0-3.5 ppm, 1H) | Protons of the isopropyl group |
| Multiplets (~6.5-7.5 ppm) | Aromatic protons on the indoline ring | |
| Triplets (~3.0 and ~3.5 ppm) | CH₂ protons of the indoline ring | |
| Broad singlet | Amide N-H proton | |
| ¹³C NMR | Signal at ~170 ppm | Carbonyl carbon (C=O) of the amide |
| Signals at ~110-150 ppm | Aromatic and indoline ring carbons | |
| Signals at ~20-50 ppm | Carbons of the isopropyl and indoline aliphatic groups | |
| IR Spectroscopy | ~3300 cm⁻¹ (broad) | N-H stretch of the carboxamide |
| ~2850-3000 cm⁻¹ | C-H stretches (aliphatic) | |
| ~1660 cm⁻¹ (strong) | C=O stretch (amide I band) | |
| Mass Spectrometry | Molecular ion peak (M⁺) | Corresponds to the molecular weight of the compound (C₁₂H₁₆N₂O) |
Structure Activity Relationship Sar and Scaffold Modification Studies of N Isopropylindoline 4 Carboxamide
Systematic Substituent Variation on the Indoline (B122111) Core
The indoline core is a prevalent scaffold in numerous biologically active compounds, and its substitution pattern significantly modulates their pharmacological profiles. nih.govnih.gov
Positional Effects of Aromatic and Aliphatic Substituents
The placement of substituents on the aromatic portion of the indoline ring can dramatically alter a compound's activity. Studies on related indole (B1671886) and indoline derivatives have shown that both the electronic nature and the steric bulk of substituents are critical. mdpi.comnih.gov For instance, introducing electron-withdrawing or electron-donating groups at positions 5, 6, or 7 of the indoline ring can influence the molecule's interaction with target proteins. acs.org
The position of these substituents is also crucial. For example, in some series of indole-based compounds, a substituent at the 5-position might be more favorable for activity than at the 6- or 7-position, or vice versa. nih.gov This is often due to the specific topology of the binding pocket of the target protein.
Aliphatic substituents, ranging from simple methyl groups to more complex cyclic moieties, can also be introduced on the aromatic ring or the pyrrolidine (B122466) part of the indoline nucleus. These groups can impact lipophilicity, which in turn affects cell permeability and metabolic stability.
Table 1: Hypothetical Positional Effects of Aromatic Substituents on the Indoline Core
| Position | Substituent (X) | Relative Activity (Hypothetical) | Rationale |
| 5 | -Cl | +++ | Favorable electronic and steric interaction in the binding pocket. |
| 5 | -OCH3 | ++ | Moderate improvement due to hydrogen bond accepting capability. |
| 6 | -Cl | + | Reduced activity compared to 5-substitution, indicating a less favorable interaction at this position. |
| 7 | -F | ++ | Potential for favorable halogen bonding and improved metabolic stability. |
| 5 | -NO2 | - | Strong electron-withdrawing group may be detrimental to binding or introduce unfavorable properties. acs.org |
Influence of Heteroatom Incorporation
Table 2: Hypothetical Influence of Heteroatom Incorporation in the Indoline Core
| Core Scaffold | Modification | Potential Impact on Properties |
| Indoline | Replacement of C-5 with N | Altered electronics, potential for new hydrogen bond interaction. |
| Indoline | Replacement of C-6 with N | Modified dipole moment and solubility. |
| Indoline | Replacement of C-7 with N | Changes in pKa and metabolic stability. |
Modifications at the Carboxamide Functionality
The carboxamide group is a critical pharmacophoric element in many drug molecules, capable of forming key hydrogen bond interactions with biological targets. nih.gov
N-Alkyl and N-Aryl Substitutions on the Amide Nitrogen
The isopropyl group on the amide nitrogen of N-Isopropylindoline-4-carboxamide plays a significant role in defining its binding affinity and selectivity. Varying this substituent can have a profound impact on activity. Replacing the isopropyl group with other alkyl groups of different sizes and branching can probe the steric tolerance of the binding pocket. For instance, smaller groups like methyl or ethyl, or larger, more sterically hindered groups like tert-butyl, could either enhance or diminish activity depending on the pocket's dimensions.
N-aryl substitutions would introduce aromatic rings, which could engage in pi-stacking or other non-covalent interactions with the target, potentially leading to a significant increase in potency. researchgate.net
Table 3: Hypothetical SAR of N-Substitutions on the Indoline-4-carboxamide
| R Group (on Amide N) | Relative Activity (Hypothetical) | Rationale |
| -CH(CH3)2 (Isopropyl) | Baseline | |
| -CH3 (Methyl) | - | Loss of key hydrophobic interaction. |
| -Cyclopropyl | ++ | Favorable conformational restriction. |
| -Phenyl | +++ | Potential for additional pi-stacking interactions. |
| -4-Chlorophenyl | ++++ | Favorable halogen bonding and hydrophobic interactions. |
Isosteric Replacements of the Carbonyl Group
The carbonyl group of the amide is a key hydrogen bond acceptor. However, amide bonds can be susceptible to metabolic cleavage. nih.govacs.org Therefore, replacing the carbonyl group with a bioisostere can improve metabolic stability while maintaining or even enhancing biological activity. drughunter.comresearchgate.net Common isosteric replacements for the carbonyl group include heterocycles like 1,3,4-oxadiazole (B1194373) or tetrazole. nih.gov These replacements can mimic the hydrogen bonding properties of the original carbonyl group and introduce other favorable physicochemical properties. drughunter.com
Table 4: Hypothetical Isosteric Replacements for the Carbonyl Group
| Original Functional Group | Isosteric Replacement | Potential Advantages |
| Carbonyl (C=O) | 1,3,4-Oxadiazole | Improved metabolic stability, mimics H-bond acceptor. nih.gov |
| Carbonyl (C=O) | Tetrazole | Enhanced metabolic stability, can act as a protonated anion at physiological pH. |
| Carbonyl (C=O) | Trifluoroethylamine | Mimics the electronic properties of the carbonyl, can enhance metabolic stability. |
Conformational Analysis and Flexibility Studies
The three-dimensional conformation of this compound is crucial for its interaction with its biological target. The relative orientation of the indoline ring and the N-isopropylcarboxamide side chain is determined by the rotational barrier around the C4-C(O) bond. Studies on similar N-acyl-indolines have shown that the amide group can adopt different conformations (Z- or E-), which can be influenced by substituents on the indoline core. rsc.org
Computational modeling and techniques like NMR spectroscopy can be used to study the preferred conformations of the molecule in solution and to understand how its flexibility or rigidity might influence its biological activity. A more rigid analog, where the conformation is locked in the bioactive form, might exhibit higher potency. Conversely, some degree of flexibility might be required for the molecule to adapt to the binding site.
Scaffold Hopping and Bioisosteric Design for Indoline-4-carboxamide
To improve properties such as potency, selectivity, and pharmacokinetics, medicinal chemists often employ strategies like scaffold hopping and bioisosteric replacement.
The indole and indoline cores are considered "privileged structures" because they can serve as versatile scaffolds for ligands that bind to a variety of different biological targets. chemenu.comnih.gov This versatility stems from their size, rigidity, and the ability to present substituents in a well-defined three-dimensional space. The indole-4-carboxamide scaffold itself has been identified as a promising starting point for developing new antitubercular agents. nih.gov
Scaffold hopping involves replacing the central molecular core (the scaffold) with a chemically different but functionally similar one to discover new chemical entities with potentially improved properties. For example, research on related indole-based compounds has successfully demonstrated hopping from an indole core to an indazole framework to create dual inhibitors of MCL-1 and BCL-2. nih.govrsc.org Similarly, exploring replacements for the indoline-4-carboxamide scaffold with other heterocyclic systems like benzimidazoles, azaindoles, or quinolines could lead to novel agents with enhanced activity or improved drug-like properties. acs.org
Manipulating the flexibility of a molecule is a key strategy in drug design. Creating more rigid or flexible analogs of this compound can provide valuable insights into the conformational requirements for biological activity.
Rigid Analogues: Introducing conformational constraints can lock the molecule into a more bioactive conformation, thereby enhancing potency. For related indole-based compounds, rendering a flexible ring system more rigid through the addition of a supplementary ring has been used to probe SAR. nih.gov For this compound, rigidity could be increased by incorporating the N-isopropyl group into a small ring system, such as an azetidine, or by introducing substituents on the indoline ring that restrict the rotation of the carboxamide group.
Flexible Analogues: Conversely, exploring more flexible analogues can help to explore a wider conformational space and potentially identify alternative binding modes. For the this compound scaffold, this could involve replacing the isopropyl group with longer, more flexible alkyl chains or branched substituents. Studies on related indoline-2-carboxamides have shown that activity is highly sensitive to the nature of these substituents. acs.org For instance, replacing an aromatic group with a more flexible aliphatic group resulted in a significant loss of potency, indicating that some degree of rigidity and specific interactions are required. acs.orgnih.gov
The table below, derived from research on antitrypanosomal indoline-2-carboxamides, illustrates how modifications to substituents impact biological activity. Although this data is for a different isomer, it exemplifies the SAR principles that would be applied to the design of novel this compound analogues.
| Compound ID | R¹ Substituent (on Indoline-N) | R² Substituent (on Amide-N) | Activity (EC₅₀, μM) | Reference |
| 1 | 3-Chlorophenoxyacetyl | 2-Phenylethyl | 0.027 | nih.gov |
| 28 | Benzylacetyl | 2-Phenylethyl | 1.9 | acs.org |
| 32 | Tetrahydropyran-4-carbonyl | 2-Phenylethyl | >10 | acs.org |
| 33 | Pyridine-3-carbonyl | 2-Phenylethyl | 0.26 | acs.org |
| 39 | Phenylacetyl | 2-(Naphthalen-1-yl)ethyl | >10 | acs.org |
| 41 | Phenylacetyl | 2-(4-Isopropylphenyl)ethyl | >10 | acs.org |
This data is for indoline-2-carboxamide derivatives and is presented to illustrate general SAR principles.
Through these iterative design strategies—modulating conformation, exploring new scaffolds, and fine-tuning substituent flexibility—researchers continue to unlock the therapeutic potential of the this compound chemical space.
Elucidation of Biological Activity and Molecular Mechanisms of N Isopropylindoline 4 Carboxamide Derivatives
Biological Target Identification and Validation Approaches
Identifying the specific biomolecules—typically proteins—with which a compound like N-Isopropylindoline-4-carboxamide interacts is a pivotal step in drug discovery. This process, known as target identification, is followed by validation to confirm that engaging this target elicits the desired physiological response. A variety of cutting-edge techniques are utilized for this purpose.
Affinity-Based Proteomics and Chemoproteomics
Affinity-based proteomics is a powerful strategy for isolating and identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate. This method typically involves chemically modifying the compound of interest, for instance, this compound, by attaching a "tag" like biotin (B1667282). This tagged molecule, or probe, is then introduced to the proteome. The probe binds to its target protein(s), and this complex can be selectively captured using a corresponding affinity matrix, such as streptavidin beads for a biotin tag. The captured proteins are then eluted, separated, and identified using techniques like mass spectrometry. nih.govdrughunter.com
Chemoproteomics expands on this by not only identifying the direct targets but also profiling the broader proteomic consequences of compound binding. researchgate.net This can reveal downstream effects and off-target interactions, providing a more comprehensive understanding of the compound's biological activity.
Illustrative Research Findings for Affinity-Based Proteomics of a Hypothetical this compound Derivative:
| Probe Compound | Identified Potential Target(s) | Cellular Component | Confidence Score |
| Biotinylated-N-Isopropylindoline-4-carboxamide | Kinase X | Cytoplasm | 0.95 |
| Biotinylated-N-Isopropylindoline-4-carboxamide | Protein Y | Nucleus | 0.82 |
| Biotinylated-N-Isopropylindoline-4-carboxamide | Enzyme Z | Mitochondria | 0.76 |
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a functional chemoproteomic technique that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov Unlike traditional proteomics that measure protein abundance, ABPP measures protein activity. wikipedia.org The probes are designed to covalently bind to the active site of specific classes of enzymes. frontiersin.org By competing with a custom ABPP probe, a compound like this compound can reveal its inhibitory activity against a particular enzyme or enzyme family. This method is particularly useful for identifying covalent inhibitors and for screening compounds against a large number of potential targets simultaneously. nih.govyoutube.com
Hypothetical Research Findings from a Competitive ABPP Study with an this compound Derivative:
| Enzyme Family | Probe Used | This compound Derivative Concentration | % Inhibition of Probe Labeling |
| Serine Hydrolases | FP-Rh | 1 µM | 85% |
| Cysteine Proteases | IA-Rh | 1 µM | 10% |
| Metallo-hydrolases | N/A | 1 µM | No significant inhibition |
Drug Affinity Responsive Target Stability (DARTS) Assays
The Drug Affinity Responsive Target Stability (DARTS) assay is a label-free method for identifying the protein targets of a small molecule. nih.govspringernature.com The underlying principle is that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. creative-proteomics.comiaanalysis.com In a typical DARTS experiment, cell lysates are treated with the compound of interest (e.g., this compound) or a control vehicle, and then subjected to limited proteolysis. The resulting protein fragments are then analyzed, often by gel electrophoresis, to identify proteins that were protected from digestion by the compound. springernature.comresearchgate.net A key advantage of DARTS is that it does not require chemical modification of the small molecule, which can sometimes alter its binding properties. nih.gov
Example Data from a DARTS Experiment Investigating a Hypothetical this compound Derivative:
| Protein Band | Protected by Derivative? | Fold Protection (Derivative vs. Control) | Putative Target Identification (by Mass Spectrometry) |
| 75 kDa | Yes | 3.2 | Heat Shock Protein 70 |
| 50 kDa | No | 1.1 | Tubulin |
| 35 kDa | Yes | 2.8 | Carbonic Anhydrase II |
Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assays (CETSA)
Similar to DARTS, Thermal Proteome Profiling (TPP) and the Cellular Thermal Shift Assay (CETSA) are based on the principle of ligand-induced protein stabilization. nih.govresearchgate.net However, instead of using proteases, these methods use heat to denature proteins. nih.gov In a CETSA experiment, intact cells or cell lysates are treated with the compound, heated to various temperatures, and the soluble (non-denatured) proteins are quantified. researchgate.net A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction. TPP combines CETSA with quantitative mass spectrometry to monitor the thermal stability of thousands of proteins simultaneously, providing a proteome-wide view of the compound's targets. nih.govbiorxiv.org
Illustrative TPP Data for a Hypothetical this compound Derivative:
| Protein | Melting Temp (Control) | Melting Temp (with Derivative) | Thermal Shift (ΔTm) |
| Target Protein A | 52.5 °C | 56.2 °C | +3.7 °C |
| Off-target Protein B | 61.0 °C | 63.1 °C | +2.1 °C |
| Non-binding Protein C | 48.3 °C | 48.4 °C | +0.1 °C |
Genetic Screening and CRISPR-Based Target Deconvolution
Genetic screening approaches, particularly those using CRISPR-Cas9 technology, have revolutionized target identification. nih.govbroadinstitute.org In a typical CRISPR screen, a library of guide RNAs is used to systematically knock out every gene in a population of cells. nih.gov These cells are then treated with the compound of interest. If a gene that is essential for the compound's activity is knocked out, the cell will become resistant to the compound and will be enriched in the surviving population. researchgate.netumn.edu Conversely, if a gene that confers resistance is knocked out, the cell will become more sensitive. By sequencing the guide RNAs present in the resistant or sensitized cell populations, the genes that are critical to the compound's mechanism of action can be identified. researchgate.net
Hypothetical Results from a CRISPR-Cas9 Knockout Screen with an this compound Derivative:
| Gene Knockout | Phenotype in Presence of Derivative | Implication |
| Gene X | Increased Cell Survival | Gene X may be the direct target or a critical component of the target pathway. |
| Gene Y | Increased Cell Death | Gene Y may be involved in a resistance mechanism or a parallel survival pathway. |
| Gene Z | No Change in Cell Viability | Gene Z is likely not involved in the compound's mechanism of action. |
Molecular Mechanism of Action Studies
Once a biological target has been identified and validated, the next step is to understand the molecular mechanism through which the compound exerts its effects. For instance, if the target of an this compound derivative is identified as a specific enzyme, researchers would investigate how the compound affects the enzyme's activity. This could involve detailed enzyme kinetics studies to determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor.
In a study on a different pyrazole (B372694) carboxamide derivative, SCU2028, researchers used a combination of proteomic analysis and biochemical assays to elucidate its mechanism of action against Rhizoctonia solani. nih.gov Their findings revealed that the compound inhibited the fungal respiratory chain, specifically targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase). nih.gov This was supported by observations of damaged cell walls and altered mitochondrial morphology. nih.gov Similar in-depth studies would be necessary to fully characterize the molecular mechanism of action of this compound and its derivatives.
Investigation of Intracellular Signaling Pathway Modulation
Derivatives of indole (B1671886) carboxamides have been shown to act as allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site. This allosteric binding can lead to conformational changes in the receptor that, in turn, modulate the intracellular signaling pathways activated by the endogenous ligand.
For instance, studies on indole-2-carboxamide allosteric modulators of the CB1 receptor have demonstrated that while they can enhance the binding of an orthosteric agonist, they can paradoxically antagonize the agonist-induced G-protein coupling. nih.gov Specifically, these compounds were found to inhibit the activation of Gαi/o proteins, a canonical signaling pathway for CB1 receptors. nih.gov This functional antagonism occurs despite the positive cooperativity observed in binding assays.
Furthermore, some of these allosteric modulators have been shown to induce biased signaling. For example, certain indole-2-carboxamide derivatives have been observed to promote β-arrestin-mediated signaling, leading to the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK1/2, even while inhibiting G-protein-dependent pathways. nih.gov This suggests that these compounds can selectively activate certain downstream signaling cascades over others, a property that is of significant interest in modern drug discovery. The modulation of such pathways is critical in cellular processes ranging from neurotransmission to metabolic regulation. nih.govnih.gov
Analysis of Protein-Ligand Interaction Interfaces
The interaction between a ligand and its protein target is a dynamic process governed by a variety of non-covalent forces. The binding of indole-2-carboxamide derivatives to the allosteric site of the CB1 receptor is a prime example of such complex interactions. Computational modeling and structure-activity relationship (SAR) studies have provided insights into the key structural features required for this interaction.
Key findings from these studies on indole-2-carboxamide derivatives include:
A critical chain length at the C3-position of the indole ring: This significantly influences both binding affinity and cooperativity. nih.gov
An electron-withdrawing group at the C5-position: A chloro group at this position has been found to be more favorable than a fluoro group for allosteric modulation. nih.gov
The length of the linker between the amide bond and the terminal phenyl ring: This is another crucial determinant of the compound's allosteric parameters. nih.gov
The nature of the amino substituent on the terminal phenyl ring: A dimethylamino group has been shown to be superior to a piperidinyl group, leading to higher binding affinity and greater cooperativity. nih.gov
These interactions are thought to induce a conformational change in the receptor, which then allosterically modulates the orthosteric binding site and downstream signaling.
Allosteric vs. Orthosteric Binding Mechanisms
Orthosteric ligands bind to the same site as the endogenous agonist, directly competing with it. In contrast, allosteric modulators bind to a distinct site, leading to a change in the receptor's conformation that can either enhance (positive allosteric modulator, PAM), inhibit (negative allosteric modulator, NAM), or have no effect on the binding of the orthosteric ligand (neutral allosteric modulator). nih.gov
The indole-2-carboxamide derivatives studied are classic examples of allosteric modulators. nih.govnih.gov Their binding does not directly block the orthosteric site but rather influences the affinity and/or efficacy of the orthosteric ligand. This is a key advantage, as allosteric sites are often less conserved across receptor subtypes than orthosteric sites, potentially allowing for the development of more selective drugs. nih.gov Furthermore, allosteric modulators can fine-tune the physiological response to an endogenous agonist rather than simply turning it on or off. nih.gov
Receptor Binding Studies
To quantify the interaction of this compound derivatives with their target receptors, a variety of in vitro binding assays are employed.
Quantitative Radioligand Binding Assays (Saturation and Competition)
Radioligand binding assays are a cornerstone for characterizing ligand-receptor interactions. cnr.it In a typical setup, a radiolabeled ligand is used to quantify the number of receptors (Bmax) and their affinity (Kd) for the ligand in a given tissue or cell preparation.
Saturation binding assays involve incubating the receptor preparation with increasing concentrations of a radiolabeled ligand until saturation is reached. This allows for the determination of the Bmax and Kd of the radioligand. nih.gov
Competition binding assays are used to determine the affinity of an unlabeled ligand (like an this compound derivative) for the receptor. In these experiments, a fixed concentration of a radiolabeled ligand is co-incubated with increasing concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be converted to an inhibition constant (Ki).
For allosteric modulators, these assays can be more complex. The effect of the allosteric modulator on the binding of a radiolabeled orthosteric ligand is measured. A positive allosteric modulator will increase the affinity of the radiolabeled ligand, while a negative allosteric modulator will decrease it. The data from such experiments can be used to calculate the binding affinity of the allosteric modulator (KB) and the cooperativity factor (α), which quantifies the degree to which the allosteric modulator enhances or inhibits the binding of the orthosteric ligand. nih.gov
Functional Receptor Activation/Inhibition Assays
Beyond binding, it is crucial to assess the functional consequences of ligand-receptor interactions. Functional assays measure the ability of a compound to activate or inhibit a specific signaling pathway downstream of receptor binding. For GPCRs, common functional assays include:
G-protein activation assays: These assays, such as the [35S]GTPγS binding assay, measure the ability of a ligand to stimulate the binding of GTP to the Gα subunit of the G-protein, which is an early step in G-protein activation.
Second messenger assays: These assays measure changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or inositol (B14025) phosphates (IP3), which are produced following G-protein activation.
Reporter gene assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway. The expression of the reporter gene serves as a readout of receptor activation.
Phosphorylation assays: As mentioned earlier, assays that measure the phosphorylation of downstream signaling proteins like ERK can be used to assess biased signaling. nih.gov
For allosteric modulators, these functional assays can reveal whether the compound acts as a positive, negative, or neutral modulator of the orthosteric ligand's efficacy.
Enzyme Inhibition and Activation Studies
The investigation into how a compound like this compound modulates the activity of enzymes is a critical step in drug discovery and development. This process involves a series of detailed experiments to understand the nature and extent of the compound's interaction with specific enzymes.
Determination of Enzyme Inhibition Constants (K_i, IC_50)
To quantify the potency of an inhibitor, two key parameters are determined: the half-maximal inhibitory concentration (IC_50) and the inhibition constant (K_i).
IC_50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. It is a practical measure of inhibitor potency. A lower IC_50 value indicates a more potent inhibitor.
K_i (Inhibition Constant): This is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. It represents the dissociation constant of the enzyme-inhibitor complex. A smaller K_i value signifies a tighter binding of the inhibitor to the enzyme and, consequently, a higher affinity and potency.
Hypothetical Data Table for this compound Derivatives:
| Derivative | Target Enzyme | IC_50 (µM) | K_i (µM) |
| Compound A | Enzyme X | Data Not Available | Data Not Available |
| Compound B | Enzyme Y | Data Not Available | Data Not Available |
| Compound C | Enzyme Z | Data Not Available | Data Not Available |
This table illustrates how data on the inhibitory activity of this compound derivatives would be presented if such research were available.
Elucidation of Enzyme Kinetic Mechanisms (Competitive, Non-competitive, Uncompetitive)
Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. Enzyme kinetic studies, typically involving the analysis of reaction rates at varying substrate and inhibitor concentrations (e.g., using Lineweaver-Burk or Michaelis-Menten plots), can reveal one of several primary mechanisms of reversible inhibition:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. In this scenario, the inhibitory effect can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. The inhibitor's effect cannot be overcome by increasing the substrate concentration.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. This type of inhibition is more effective at higher substrate concentrations.
Without experimental data, the kinetic mechanism of any potential this compound derivative remains undetermined.
Characterization of Reversible and Irreversible Enzyme Modulation
The nature of the bond between an inhibitor and an enzyme determines whether the inhibition is reversible or irreversible.
Reversible Inhibition: This is characterized by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between the inhibitor and the enzyme. The inhibitor can readily associate and dissociate from the enzyme, and enzyme activity can be restored upon removal of the inhibitor. The types of inhibition described in section 4.4.2 are typically reversible.
Irreversible Inhibition: In this case, the inhibitor forms a stable, covalent bond with the enzyme, permanently inactivating it. These inhibitors are often referred to as "suicide inhibitors" because they hijack the enzyme's own reaction mechanism to become covalently attached.
Dialysis experiments or rapid dilution studies would be necessary to determine whether any inhibitory activity of this compound derivatives is reversible or irreversible.
Substrate and Cofactor Binding Site Analysis
To fully comprehend the molecular interactions at play, researchers would analyze how this compound derivatives interact with the substrate and cofactor binding sites of a target enzyme. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking are employed to:
Identify the specific amino acid residues within the enzyme that interact with the inhibitor.
Visualize the three-dimensional structure of the enzyme-inhibitor complex.
Understand how the inhibitor's binding affects the binding of the natural substrate and any necessary cofactors.
This detailed structural information is invaluable for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. As no target enzymes for this compound have been identified, no such binding site analysis is available.
Computational Approaches in the Design and Analysis of N Isopropylindoline 4 Carboxamide Derivatives
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to design ligands with high affinity and selectivity. mdpi.comgrafiati.com This approach aims to understand the intricate molecular interactions, stereochemical attributes, and electrostatic complementarity between a ligand and the target's binding site. mdpi.com The availability of target structures, either from experimental methods like X-ray crystallography or from computational techniques like homology modeling, is a prerequisite for SBDD. mdpi.comgrafiati.com
Molecular docking is a cornerstone of SBDD, used to predict the preferred orientation and conformation of a ligand when bound to a target protein. mdpi.comthescipub.com This computational technique explores the vast conformational space of the ligand within the active site and scores the resulting poses to estimate binding affinity. mdpi.com For derivatives related to the N-Isopropylindoline-4-carboxamide scaffold, docking studies have been instrumental in elucidating binding modes.
For instance, in studies of isoindolin-1-one (B1195906) derivatives targeting the PI3Kγ enzyme, molecular docking successfully reproduced the binding pose observed in crystallographic data. nih.gov These studies revealed critical interactions, such as hydrogen bonds with hinge region residues like Valine 882 and Lysine 833, and π-π stacking interactions with Tyrosine 867. nih.gov The carboxamide moiety is often crucial; in inhibitors of Poly(ADP-ribose) polymerase (PARP), the isoindolinone lactam acts as a nicotinamide (B372718) mimic, with the primary amide being locked into a bioactive conformation by an intramolecular hydrogen bond with the scaffold's carbonyl oxygen. researchgate.net This planar conformation is key for fitting into the PARP binding site. researchgate.net
Table 1: Example of Key Molecular Interactions Identified via Docking for Related Scaffolds
| Target Protein | Ligand Scaffold | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| PI3Kγ | Isoindolin-1-one | Val882, Lys833 | Hydrogen Bond | nih.gov |
| PI3Kγ | Isoindolin-1-one | Tyr867 | π-π Stacking | nih.gov |
While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system at an atomic level. mdpi.comutupub.fi By simulating the movements of atoms over time, MD can assess the stability of the predicted ligand-target complex, explore conformational changes in both the ligand and the protein, and provide a more detailed analysis of the interactions that maintain binding. thescipub.comnih.gov
MD simulations are crucial for validating docking results. nih.gov For example, simulations of isoindolin-1-one derivatives bound to PI3Kγ were used to confirm the stability of the complex and the persistence of key hydrogen bonds throughout the simulation. nih.gov These simulations can reveal the flexibility of certain protein regions, such as the catalytic domain or specific loops, which might not be apparent from a static crystal structure but are critical for ligand binding and function. utupub.fi The choice of force field, which defines the potential energy of the system, is a critical parameter in ensuring the accuracy of the simulation. nih.govmdpi.com
Accurately predicting the binding affinity of a ligand is a primary goal in drug design. researchgate.net Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies between two closely related ligands. researchgate.netnih.gov FEP simulations involve creating a non-physical, or "alchemical," pathway that gradually transforms one molecule into another (e.g., mutating a hydrogen atom to a chlorine atom) both in solution and when bound to the target protein. nih.gov
By calculating the free energy change associated with this transformation in both environments, the difference in binding affinity (ΔΔG) can be determined via a thermodynamic cycle. nih.gov This technique has become a valuable tool in lead optimization, allowing researchers to prioritize the synthesis of compounds that are predicted to have improved potency. researchgate.net The accuracy of FEP has improved significantly with advancements in algorithms, hardware, and force fields, making it a reliable method for guiding the optimization of drug candidates, including those binding to complex targets like membrane proteins. researchgate.netnih.gov
De novo drug design involves the computational generation of novel molecular structures from the ground up, tailored to fit the constraints of a target's binding site. nih.govnih.gov Unlike virtual screening, which searches existing compound libraries, de novo design explores a broader chemical space to create entirely new chemical entities. nih.gov
Structure-based de novo design algorithms work by placing atoms or molecular fragments into the active site and then growing or linking them to form a complete, chemically valid molecule. mdpi.combeilstein-journals.org The generated structures are continuously scored based on their predicted binding affinity and drug-like properties. nih.gov This methodology can be used to generate diverse scaffolds and identify novel intellectual property, providing innovative starting points for drug discovery campaigns. nih.gov
Ligand-Based Drug Design (LBDD) Methodologies
When the three-dimensional structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) methodologies become essential. nih.gov LBDD leverages the chemical information from a set of known active and inactive molecules to build a predictive model. nih.gov This model, often in the form of a pharmacophore or a mathematical equation, describes the structural features required for biological activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key LBDD technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The process involves calculating a set of numerical descriptors for each molecule that encode its physicochemical properties, such as electronic, steric, and hydrophobic characteristics. nih.gov A statistical model is then developed to relate these descriptors to the observed activity.
In the study of isoindolin-1-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were employed. nih.gov These models generate contour maps that visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for activity. nih.gov For instance, the models might indicate that bulky, electropositive substituents are preferred in one region, while hydrogen bond donors are disfavored in another, providing clear guidance for chemical modification. nih.gov The statistical robustness of a QSAR model is critical and is assessed using various metrics. nih.govnih.gov
Table 2: Typical Statistical Parameters for Evaluating QSAR Model Performance
| Parameter | Description | Acceptable Value | Reference |
|---|---|---|---|
| R² | Coefficient of determination; measures the goodness of fit for the training set. | > 0.6 | nih.gov |
| Q² (or R²cv) | Cross-validated correlation coefficient; measures the internal predictive ability. | > 0.5 | nih.gov |
| R²pred | Predictive correlation coefficient; measures the predictive ability for an external test set. | > 0.6 | nih.gov |
| F-value | Fisher's F-test value; indicates the statistical significance of the model. | High value | nih.gov |
| RMSE/SEP | Root Mean Square Error / Standard Error of Prediction; measures the accuracy of predictions. | Low value | nih.gov |
Pharmacophore Modeling and Virtual Screening Applications
The application of computational methods, specifically pharmacophore modeling and virtual screening, has become a cornerstone in modern drug discovery for efficiently identifying and optimizing lead compounds. In the context of this compound and its derivatives, these techniques offer a powerful avenue to explore their potential biological activities by elucidating key molecular interactions.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This model then serves as a 3D query for searching large compound libraries in a process known as virtual screening. While specific pharmacophore models for this compound are not extensively documented in publicly available research, the general methodology can be applied. For instance, a pharmacophore model for a related series of antagonists targeting the prostaglandin (B15479496) EP4 receptor was successfully constructed, highlighting features crucial for activity. This approach typically involves aligning a set of active molecules and abstracting their common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Virtual screening, guided by such a pharmacophore model, allows for the rapid in silico assessment of large chemical databases to identify novel molecules that fit the model and are therefore likely to be active. This process significantly narrows down the number of compounds for synthesis and experimental testing, saving time and resources. For example, virtual screening of the NCI diversity set using AutoDock led to the identification of novel nonfolate inhibitors of AICAR transformylase, demonstrating the power of this technique in discovering new scaffolds.
Interactive Table: Key Pharmacophoric Features for Carboxamide Derivatives
| Feature | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor | Typically an oxygen or nitrogen atom that can accept a hydrogen bond. | Crucial for anchoring the ligand in the binding pocket through interactions with amino acid residues. |
| Hydrogen Bond Donor | An N-H or O-H group that can donate a hydrogen bond. | Provides directional interactions that contribute to binding affinity and specificity. |
| Aromatic Ring | A planar, cyclic, conjugated system. | Can engage in π-π stacking or hydrophobic interactions with aromatic residues in the target protein. |
| Hydrophobic Group | A nonpolar moiety, such as an alkyl or aryl group. | Interacts with hydrophobic pockets in the receptor, contributing to overall binding energy. |
Machine Learning and Artificial Intelligence for Predictive Modeling and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by enabling the development of predictive models for a wide range of properties and facilitating the optimization of molecular structures. For this compound derivatives, these technologies can be leveraged to predict biological activity, physicochemical properties, and potential liabilities.
Predictive modeling using ML algorithms, such as support vector machines, random forests, and deep neural networks, can be trained on datasets of known active and inactive compounds to learn complex structure-activity relationships (SAR). These models can then be used to predict the activity of novel, untested derivatives of this compound, prioritizing the most promising candidates for synthesis. While specific ML models for this compound are not publicly detailed, the general applicability of these methods is well-established in medicinal chemistry.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate is not solely dependent on its biological activity but also on its ADME properties. In silico ADME prediction has become an indispensable tool in early drug discovery to flag potential liabilities and guide the design of molecules with better drug-like characteristics.
For this compound and its analogs, a variety of computational models can be used to estimate key ADME parameters. These predictions are crucial for prioritizing compounds with a higher probability of success in later stages of development.
Computational Models for Metabolic Stability and Transporter Interactions
Metabolic stability is a critical parameter that determines the in vivo half-life of a drug. Computational models can predict the likelihood of a molecule being metabolized by key enzyme families, such as cytochrome P450s. These models often use techniques like quantitative structure-activity relationship (QSAR) or machine learning to identify structural motifs that are prone to metabolic breakdown. For instance, the low cytochrome P450 inhibition potential of certain carboxamide derivatives has been highlighted as a favorable property.
Interactions with drug transporters, both uptake and efflux transporters, play a significant role in a drug's absorption, distribution, and elimination. In silico models can predict whether a compound is likely to be a substrate or inhibitor of important transporters like P-glycoprotein (P-gp). Early identification of potential transporter interactions can help in designing molecules with improved bioavailability and reduced drug-drug interaction potential.
Interactive Table: Predicted ADME Properties for a Hypothetical this compound Derivative
| ADME Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Low | Reduced potential for central nervous system side effects. |
| P-glycoprotein (P-gp) Substrate | No | Lower likelihood of being actively pumped out of cells, potentially leading to better absorption and distribution. |
| CYP2D6 Inhibition | Low Probability | Reduced risk of drug-drug interactions with other drugs metabolized by this enzyme. |
| Metabolic Lability | Moderate | Suggests a reasonable in vivo half-life. |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Chemoinformatics and Big Data Analysis for Chemical Space Exploration
The concept of "chemical space" encompasses all possible molecules, and chemoinformatics provides the tools to navigate and analyze this vast landscape. For this compound, exploring its associated chemical space can uncover novel derivatives with diverse properties.
By employing chemoinformatic techniques, researchers can analyze large databases of existing compounds or virtually generated libraries of this compound analogs. Methods such as similarity searching, clustering, and dimensionality reduction (e.g., principal component analysis) can be used to map the chemical space and identify regions with desirable characteristics. This allows for a systematic exploration of structural diversity and the identification of novel scaffolds.
Big data analysis, fueled by the ever-growing volume of chemical and biological data, further enhances chemical space exploration. By integrating data from various sources, including high-throughput screening campaigns, patent literature, and computational predictions, a more comprehensive understanding of the SAR for this compound derivatives can be achieved. This data-driven approach facilitates the identification of promising new areas of chemical space for investigation.
Lack of Publicly Available Data for this compound Precludes In-Depth Pharmacological Article
A thorough search of scientific literature and databases has revealed a significant absence of publicly available preclinical data for the chemical compound this compound. As a result, the generation of a detailed, evidence-based article on its in vitro pharmacological characterization, as per the requested outline, is not possible at this time.
The inquiry sought specific details regarding the compound's performance in a variety of standard preclinical assays, which are crucial for understanding the potency, efficacy, and metabolic stability of a potential drug candidate. The requested sections and subsections for the article are standard in early-phase drug discovery and would require specific experimental results that are not present in the public domain for this compound.
Specifically, no research findings could be located for the following areas of investigation for this compound:
Preclinical in Vitro Pharmacological Characterization of N Isopropylindoline 4 Carboxamide
Enzyme Stability and Biotransformation Studies:There are no published data on the metabolic stability of N-Isopropylindoline-4-carboxamide in isolated systems like liver microsomes or hepatocytes, which are essential for predicting its metabolic fate in vivo.
Without access to proprietary research data or published scientific studies, any attempt to create the requested article would require the fabrication of data and research findings. Such an action would be scientifically unsound and misleading. Therefore, until research on this compound is published and made publicly accessible, a comprehensive and accurate pharmacological profile cannot be compiled.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
